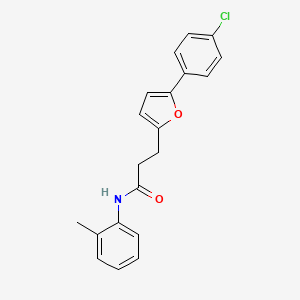
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a chlorophenyl group, a furyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furyl Intermediate: The initial step involves the synthesis of the 5-(4-chlorophenyl)-2-furyl intermediate. This can be achieved through a Friedel-Crafts acylation reaction where 4-chlorobenzoyl chloride reacts with furan in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The furyl intermediate is then subjected to an amidation reaction with 2-methylaniline. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones under oxidative conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Material Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide: Similar structure with a bromine atom instead of chlorine.
3-(5-(4-Methylphenyl)-2-furyl)-N-(2-methylphenyl)propanamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
Properties
CAS No. |
853311-85-0 |
|---|---|
Molecular Formula |
C20H18ClNO2 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C20H18ClNO2/c1-14-4-2-3-5-18(14)22-20(23)13-11-17-10-12-19(24-17)15-6-8-16(21)9-7-15/h2-10,12H,11,13H2,1H3,(H,22,23) |
InChI Key |
LJEMNJWVWOWLMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-nitrobenzyl)sulfanyl]-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11460116.png)
![4-benzyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11460117.png)
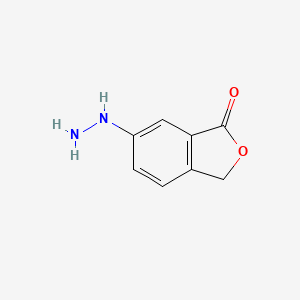
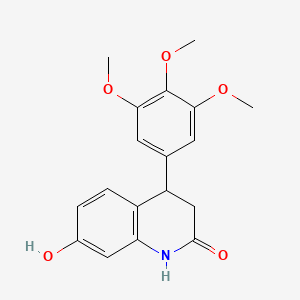
![Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11460122.png)
![4-(butylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11460123.png)

![7-methylsulfanyl-5-(2-phenylethylsulfanyl)-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11460132.png)
![6-(4-Methoxybenzyl)-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B11460137.png)
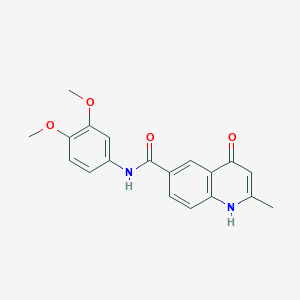
![6-(2-chlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11460145.png)
![11-(3-methoxyphenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11460152.png)
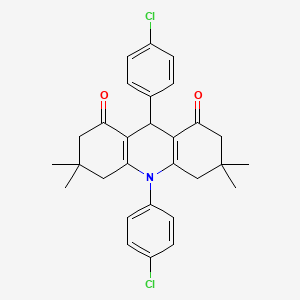
![N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide](/img/structure/B11460192.png)
